2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic organic compound featuring a combination of sulfonamide and chlorinated quinoline derivatives. These compounds are noteworthy in pharmaceutical chemistry for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves multiple steps:
Formation of the 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline: : This intermediate is prepared by sulfonation of tetrahydroquinoline with propylsulfonyl chloride under basic conditions.
Introduction of the Chloro Group: : The 2-position chlorination of the tetrahydroquinoline core is carried out using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Sulfonamide Formation: : The final step is the reaction of the chlorinated intermediate with benzenesulfonamide under appropriate conditions to form the desired compound.
Industrial Production Methods
While detailed industrial methods are often proprietary, scaling up laboratory processes typically involves optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidative processes affecting the sulfonyl or quinoline moieties, which can be catalyzed by various oxidizing agents.
Reduction: : Reduction reactions can target the sulfonyl group or the quinoline ring, using agents like lithium aluminum hydride.
Substitution: : Substitution reactions may occur at the chlorinated site or sulfonamide group, employing nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or chromium trioxide.
Reduction: : Reagents like sodium borohydride or palladium on carbon in hydrogenation conditions.
Substitution: : Reagents like alkoxides, amines, or thiols for nucleophilic substitution.
Major Products Formed
Products of these reactions include various oxidized, reduced, or substituted derivatives, depending on the nature and position of the substituent groups introduced.
Scientific Research Applications
2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has significant potential in:
Chemistry: : As a building block for creating complex organic molecules.
Biology: : In the study of enzyme interactions and inhibition due to its sulfonamide group.
Medicine: : Potential as a therapeutic agent, given its structural similarity to known biologically active compounds.
Mechanism of Action
The compound's sulfonamide group may inhibit enzymes by mimicking natural substrates, while the chlorinated quinoline moiety can interact with nucleic acids or proteins. The mechanism often involves binding to active sites or interfering with key biological pathways, leading to altered cellular function.
Comparison with Similar Compounds
Similar compounds include various sulfonamide derivatives and chlorinated quinoline analogs, such as:
2-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
2-chloro-N-(1-(butylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
These compounds share structural similarities but differ in their alkyl sulfonyl groups, which can influence their reactivity and biological activity. The propylsulfonyl group in the subject compound offers unique steric and electronic properties, impacting its interaction with biological targets.
There you have it. Intriguing stuff, huh?
Properties
IUPAC Name |
2-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c1-2-12-26(22,23)21-11-5-6-14-9-10-15(13-17(14)21)20-27(24,25)18-8-4-3-7-16(18)19/h3-4,7-10,13,20H,2,5-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSCEWIHTVCSQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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